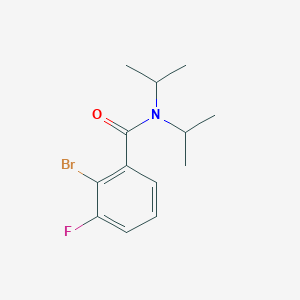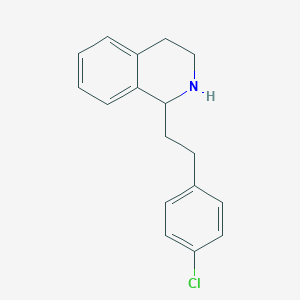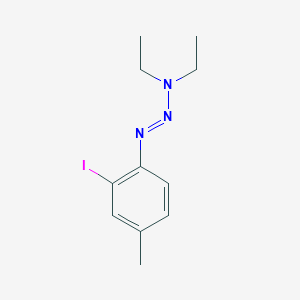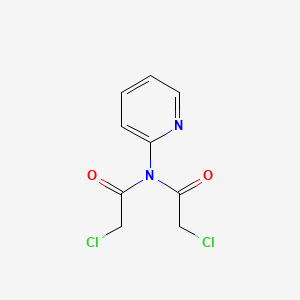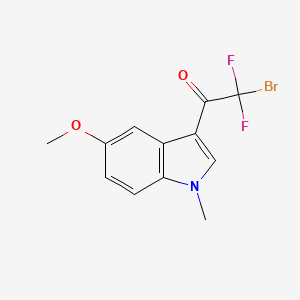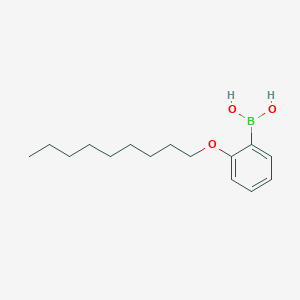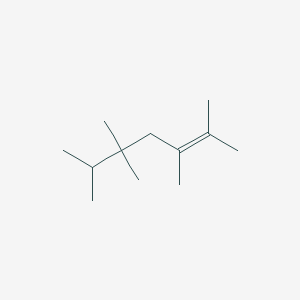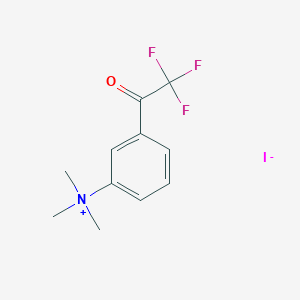
2-Butyl-3,5,6-trimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with butyl and three methyl groups. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butyl-3,5,6-trimethylpyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-butanedione with anhydrous ethyl alcohol and 1,2-diaminopropane under specific temperature conditions can yield the desired pyrazine .
Industrial Production Methods: In industrial settings, the production of this compound often involves fermentation processes. For example, wheat solid-state fermentation has been optimized to produce this compound, leveraging the enzymatic activities and organic matter provided by wheat .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-3,5,6-trimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the pyrazine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or halides under appropriate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazine ring .
Applications De Recherche Scientifique
2-Butyl-3,5,6-trimethylpyrazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential neuroprotective effects and its role in treating ischemic stroke . Additionally, it is used in the food industry as a flavoring agent due to its distinct aroma .
Mécanisme D'action
The mechanism by which 2-Butyl-3,5,6-trimethylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been shown to protect nerve cells by scavenging reactive oxygen species and reducing oxidative stress . This compound can also modulate platelet aggregation, which is crucial in the treatment of ischemic stroke .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Butyl-3,5,6-trimethylpyrazine include 2,3,5,6-tetramethylpyrazine and 2,5-dimethylpyrazine. These compounds share the pyrazine ring structure but differ in the number and position of substituents .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, its butyl group contributes to its distinct aroma, making it valuable in the flavor and fragrance industry .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-butyl-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-6-7-11-10(4)12-8(2)9(3)13-11/h5-7H2,1-4H3 |
Clé InChI |
LHDGCKPZCAXIBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



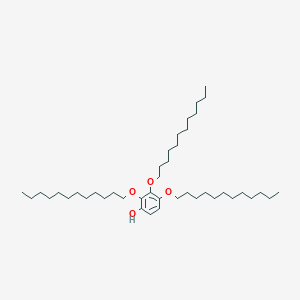
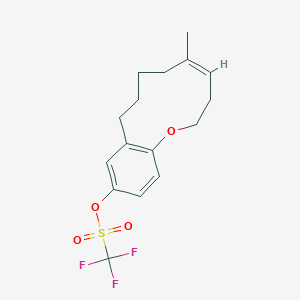
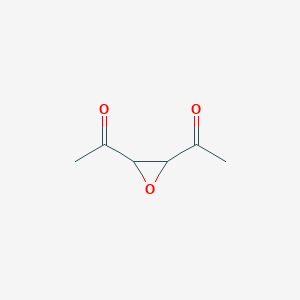
![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)
